1-(3-Isopropyl-4-methoxyphenyl)ethanone

Description

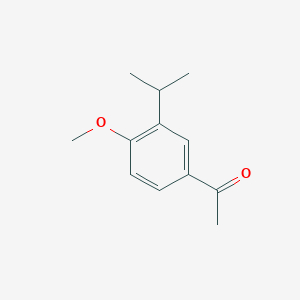

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-7-10(9(3)13)5-6-12(11)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPUYRMXTCGGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1 3 Isopropyl 4 Methoxyphenyl Ethanone and Its Precursors

Retrosynthetic Analysis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgnumberanalytics.com This process helps in designing a logical synthetic plan by identifying key bond disconnections that correspond to reliable chemical reactions. amazonaws.com

For this compound, the most logical disconnection is the bond between the carbonyl carbon of the acetyl group and the aromatic ring. This disconnection is represented by a "transform" that is the reverse of a Friedel-Crafts acylation reaction. wisc.eduscitepress.org

This primary disconnection simplifies the target molecule into two key synthons: an acylium cation electrophile and a nucleophilic substituted aromatic ring. The corresponding synthetic equivalents for these synthons are an acetylating agent (like acetyl chloride or acetic anhydride) and the precursor molecule, 2-isopropylanisole (B1582576) (1-methoxy-2-isopropylbenzene).

A secondary retrosynthetic disconnection can be considered for the precursor, 2-isopropylanisole. The bond between the isopropyl group and the benzene (B151609) ring can be disconnected, suggesting a Friedel-Crafts alkylation of anisole (B1667542). Alternatively, the C-O bond of the methoxy (B1213986) group can be disconnected, pointing to the methylation of 2-isopropylphenol.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection | Synthons / Precursors | Corresponding Forward Reaction |

| Acetyl C-Aryl C Bond | Acetylium Cation & 2-Isopropylanisole | Friedel-Crafts Acylation |

| Isopropyl C-Aryl C Bond | Isopropyl Cation & Anisole | Friedel-Crafts Alkylation |

| Methoxy O-Aryl C Bond | 2-Isopropylphenol & Methylating Agent | Williamson Ether Synthesis |

Synthesis of Key Precursors and Intermediates for this compound

The success of the synthesis hinges on the efficient preparation of the key intermediate, 2-isopropylanisole.

The primary phenyl building block is 2-isopropylanisole. The ketone building block is typically a simple and commercially available acetylating agent.

Acetylating Agents : For the corresponding Friedel-Crafts acylation, acetyl chloride or acetic anhydride (B1165640) are the most common reagents used to introduce the acetyl group onto the aromatic ring. tamu.edu

The synthesis of the key precursor, 2-isopropylanisole, can be approached in several ways.

O-methylation of 2-Isopropylphenol : A direct and efficient method involves the O-methylation of commercially available 2-isopropylphenol. sigmaaldrich.com This reaction is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

Friedel-Crafts Alkylation of Anisole : Another potential route is the Friedel-Crafts alkylation of anisole using an isopropylating agent such as isopropyl bromide or propene with a Lewis acid catalyst. However, this reaction can be problematic as it often yields a mixture of ortho and para isomers (2-isopropylanisole and 4-isopropylanisole). nih.gov The separation of these isomers can be challenging, making this route less synthetically desirable. Furthermore, polyalkylation can be a competing side reaction.

Modern Coupling Methods : Advanced methods, such as visible-light-driven nickel-catalyzed C(sp2)−C(sp3) coupling, could theoretically be employed. acs.org This would involve coupling an isopropyl boronic ester with a suitably protected 2-bromoanisole. While innovative, this approach is more complex and may not be as cost-effective as classical methods for this specific target.

Direct Synthetic Approaches to this compound

The most direct and widely reported method for synthesizing aryl ketones is the Friedel-Crafts acylation. tamu.educhemijournal.com This electrophilic aromatic substitution reaction is the cornerstone for the synthesis of this compound from its key precursor.

The reaction involves treating 2-isopropylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.edu

Reaction Mechanism:

Formation of the Electrophile : The Lewis acid (AlCl₃) activates the acetyl chloride to form a highly reactive acylium ion electrophile. youtube.com

Electrophilic Attack : The π-electrons of the electron-rich 2-isopropylanisole ring attack the acylium ion. The methoxy group is a strong activating, ortho-, para-director, while the isopropyl group is a weaker activating, ortho-, para-director. The position para to the strongly activating methoxy group is blocked. Acylation occurs at the position ortho to the methoxy group and para to the isopropyl group, which is sterically accessible and electronically favored, leading to the desired product.

Rearomatization : A base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate arenium cation to restore the aromaticity of the ring, yielding the final product, this compound. wisc.edu

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

To maximize the yield and purity of this compound, careful optimization of the Friedel-Crafts acylation conditions is necessary. nih.gov

Catalyst : While aluminum chloride is the traditional catalyst, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. tamu.edu In some cases, solid acid catalysts or metal triflates have been explored to create more environmentally friendly and reusable catalytic systems. chemijournal.comresearchgate.net The amount of catalyst is crucial; typically, slightly more than one equivalent is required because both the starting material and the ketone product can complex with the Lewis acid. youtube.com

Solvent : The choice of solvent can influence the reaction rate and outcome. Common solvents for Friedel-Crafts acylation include dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. tamu.edu Solvent-free conditions using solid acid catalysts have also been investigated as a green alternative. chemijournal.com

Temperature : Friedel-Crafts acylations are often exothermic. youtube.com The reaction is typically started at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions, and then allowed to warm to room temperature. youtube.com

Reaction Time : The reaction time must be optimized to ensure complete conversion of the starting material without promoting product degradation or side reactions. nih.gov Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is standard practice.

Work-up : The reaction is typically quenched by pouring the mixture into ice and acid. tamu.eduyoutube.com This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.

Table 2: Optimization Parameters for Friedel-Crafts Acylation

| Parameter | Options | Considerations |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, Solid Acids, Metal Triflates tamu.eduresearchgate.net | Reactivity, cost, stoichiometry, environmental impact, and ease of removal. |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene, Solvent-free tamu.educhemijournal.com | Solubilizes reactants, moderates reactivity, affects product distribution. |

| Temperature | 0 °C to Room Temperature or higher youtube.com | Controls reaction rate and selectivity; prevents side reactions. |

| Reagent | Acetyl Chloride, Acetic Anhydride tamu.edu | Reactivity and byproducts. |

| Time | Varies (minutes to hours) nih.gov | Monitored for reaction completion to maximize yield. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Isopropyl 4 Methoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 1-(3-isopropyl-4-methoxyphenyl)ethanone would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the isopropyl group protons, and the acetyl group protons.

The chemical shifts (δ) are influenced by the electron density around the protons. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while protons in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of each signal corresponds to the number of protons it represents.

Spin-spin coupling, observed as the splitting of signals into multiplets (e.g., doublet, triplet, quartet), provides information about the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the peaks in a multiplet and is independent of the external magnetic field strength.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (H-2) | 7.85 | d | ~2.0 | 1H |

| Aromatic H (H-6) | 7.75 | dd | ~8.5, 2.0 | 1H |

| Aromatic H (H-5) | 6.90 | d | ~8.5 | 1H |

| Methoxy (-OCH₃) | 3.90 | s | - | 3H |

| Isopropyl CH | 3.30 | sept | ~7.0 | 1H |

| Acetyl (-COCH₃) | 2.55 | s | - | 3H |

| Isopropyl CH₃ | 1.25 | d | ~7.0 | 6H |

Note: The chemical shifts are predicted and may vary slightly in an experimental spectrum. Coupling constants are approximate values.

Analysis of Coupling:

The aromatic proton at the H-2 position is expected to appear as a doublet due to coupling with the H-6 proton (meta-coupling).

The aromatic proton at the H-6 position is expected to be a doublet of doublets due to coupling with both the H-5 proton (ortho-coupling) and the H-2 proton (meta-coupling).

The aromatic proton at the H-5 position should appear as a doublet due to coupling with the H-6 proton (ortho-coupling).

The isopropyl CH proton is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups.

The isopropyl methyl protons will appear as a doublet due to coupling with the single isopropyl CH proton.

The methoxy and acetyl protons are singlets as they have no adjacent protons to couple with.

Two-Dimensional NMR Correlation Studies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the coupled aromatic protons (H-2 with H-6, and H-5 with H-6) and between the isopropyl CH and CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached. For example, the signal for the methoxy protons would show a cross-peak to the signal for the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons. For instance, the protons of the acetyl group (-COCH₃) would be expected to show a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1. The methoxy protons would show a correlation to the aromatic carbon C-4.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (isopropyl, acetyl, methoxy) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1675 | C=O stretch | Aromatic Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (methoxy) |

| ~1450, ~1370 | C-H bend | Aliphatic |

The most prominent peak in the FTIR spectrum of this compound is expected to be the strong absorption from the carbonyl (C=O) group of the ketone, appearing around 1675 cm⁻¹. The presence of the aromatic ring would be confirmed by the C=C stretching vibrations and the aromatic C-H stretches. The C-O stretching of the methoxy group and the various C-H stretching and bending vibrations of the aliphatic groups would also be present.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. While FTIR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The symmetric breathing mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, would be a characteristic feature. The C=O stretch would also be present, although it is often less intense in Raman than in FTIR. The aliphatic C-H stretching and bending vibrations would also be observable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₂H₁₆O₂, molecular weight 192.26 g/mol ), the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 192 in its mass spectrum. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of this compound is governed by the principles of cleavage adjacent to the carbonyl group (α-cleavage) and within the alkyl substituents, characteristic of aromatic ketones. libretexts.orgmiamioh.edu The primary fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral fragments.

A principal fragmentation pathway for acetophenone (B1666503) derivatives is the α-cleavage of the acyl group. miamioh.edu This involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable acylium ion. For this compound, this cleavage would result in a prominent peak at m/z 177. This acylium ion is resonance-stabilized by the substituted aromatic ring.

Another significant fragmentation involves cleavage of the isopropyl group. The loss of a methyl radical (•CH₃) from the isopropyl group would produce a fragment ion at m/z 177. Alternatively, the loss of the entire isopropyl group (•C₃H₇) could occur, though this is generally less favorable than α-cleavage at the carbonyl group.

Further fragmentation of the primary ions can also occur. For instance, the acylium ion at m/z 177 could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for such ions, which would yield a fragment at m/z 149. miamioh.edu

The expected key fragmentation data based on these principles are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Associated Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺• | - | Molecular Ion (M⁺•) |

| 177 | [M - CH₃]⁺ | •CH₃ | α-cleavage of the acetyl group |

| 149 | [M - CH₃ - CO]⁺ | •CH₃, CO | Loss of CO from the acylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. Aromatic ketones like this compound typically display two characteristic absorption bands corresponding to different electronic transitions. bris.ac.uk

The first is a weak absorption band at a longer wavelength, which is attributed to the n → π* (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. For the parent compound, acetophenone, this transition is observed around 320 nm. bris.ac.uk

The second, more intense absorption band occurs at a shorter wavelength and is due to a π → π* (pi-to-pi-star) transition. This involves the promotion of an electron from a π bonding orbital of the aromatic ring and carbonyl group to a π* anti-bonding orbital. In acetophenone, this strong absorption is typically found around 240-280 nm. bris.ac.uk

The substituents on the phenyl ring of this compound—the isopropyl group and the methoxy group—are expected to influence the position of these absorption maxima (λₘₐₓ). Both the methoxy (an auxochrome) and isopropyl groups are electron-donating, which generally causes a bathochromic shift (a shift to longer wavelengths) of the π → π* transition due to the extension of the conjugated system. The n → π* transition is typically less sensitive to such substitution but may also experience a slight shift. researchgate.netrsc.org

The electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| n → π | Carbonyl group (C=O) | Longer wavelength (e.g., > 300 nm) | Weak |

| π → π | Aromatic ring and carbonyl group | Shorter wavelength (e.g., 250-300 nm) | Strong |

Single-Crystal X-ray Diffraction Studies (if available for the compound or highly relevant derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

A comprehensive search of crystallographic databases indicates that, to date, no single-crystal X-ray diffraction data for this compound has been deposited in the public domain. While crystal structures for some substituted acetophenone derivatives exist, such as (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, their structural features are significantly different due to the presence of other large functional groups, and thus they are not considered highly relevant for a direct structural comparison. nih.gov Therefore, detailed crystallographic information for this compound is not available at this time.

In-Silico Analysis of this compound Reveals Limited Computational Data

Despite a thorough search of scientific literature and chemical databases, detailed computational and quantum mechanical investigations specifically focused on the chemical compound This compound are not publicly available. While computational studies are prevalent for a wide array of analogous aromatic ketones, this particular molecule appears to be uncharacterized in the specified areas of computational chemistry.

The request for an in-depth article covering Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) properties for this compound could not be fulfilled due to the absence of published research data on this specific compound.

Computational chemistry is a powerful tool for predicting molecular structure, reactivity, and properties. Methods like DFT are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic structures of novel compounds. niscpr.res.in Similarly, FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and kinetic stability. wikipedia.orgnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity. wuxibiology.comnih.gov

Furthermore, MEP analysis is employed to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net NBO analysis offers a detailed picture of electron delocalization and bonding interactions within a molecule. For materials science applications, the theoretical assessment of NLO properties is crucial for identifying candidates for new optical materials. mdpi.com

While extensive research exists for structurally related molecules, such as 1-(3-hydroxy-4-methoxyphenyl)ethanone (B194541) nih.gov and 1-(3,4-dimethoxyphenyl)ethanone, the strict focus on this compound as per the instructions prevents the extrapolation of this data. The scientific community has not yet published specific computational findings—including data tables for bond lengths, vibrational modes, HOMO-LUMO energies, or NLO coefficients—for the target compound.

Therefore, the generation of a detailed scientific article as outlined is not possible at this time. Further experimental and computational research would be required to produce the specific data needed to populate the requested sections and subsections.

Computational Chemistry and Quantum Mechanical Investigations of 1 3 Isopropyl 4 Methoxyphenyl Ethanone

Atoms in Molecules (AIM) Theory for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for defining atoms and the bonds that connect them based on the topology of the electron density, a physically observable quantity. wikipedia.org This theory identifies critical points in the electron density (ρ) where the gradient of the density is zero. These points are classified to define atoms (as basins of electron density) and the paths of maximum electron density that link them, known as bond paths. rsc.orgwiley-vch.de The presence of a bond path between two nuclei is a universal indicator of a chemical bond. wiley-vch.de

A key element of AIM analysis is the characterization of bond critical points (BCPs), which are points of minimum electron density along a bond path but maximum with respect to any perpendicular direction. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), provide quantitative measures of the nature and strength of the chemical bonds.

While a specific QTAIM analysis of 1-(3-Isopropyl-4-methoxyphenyl)ethanone is not available in the surveyed literature, extensive studies on structurally related compounds, such as substituted acetophenones and methoxybenzene derivatives, allow for a detailed and scientifically grounded extrapolation of the expected bonding characteristics. researchgate.netescholarship.org

Analysis of Bonding in Analogous Systems

Computational studies on acetophenone (B1666503) and its derivatives, as well as other carbonyl compounds, provide a basis for understanding the electronic environment of the acetyl group and its interaction with the substituted phenyl ring. researchgate.netescholarship.org Similarly, analyses of phenolic compounds and anisole (B1667542) derivatives offer insights into the influence of the methoxy (B1213986) and isopropyl substituents on the aromatic system. ncert.nic.in

The C=O bond in the acetyl group is characterized as a polar covalent bond, with a significant accumulation of electron density on the highly electronegative oxygen atom. escholarship.org In a QTAIM analysis, this would be reflected by a high value of electron density (ρ) at the C=O bond critical point and a positive Laplacian (∇²ρ(r)), indicative of charge depletion in the internuclear region, which is characteristic of polar bonds.

The bonds within the benzene (B151609) ring are expected to exhibit properties of covalent bonds with a degree of delocalization. The C-C bond critical points within the ring would show ρ(r) and ∇²ρ(r) values typical for aromatic systems. The substituents on the ring, namely the isopropyl and methoxy groups, influence the electron density distribution. The methoxy group, being an electron-donating group through resonance, is expected to increase the electron density at the ortho and para positions of the ring. ncert.nic.in The isopropyl group, an electron-donating group via induction, would also contribute to the electron density of the ring.

Expected QTAIM Data for this compound

Based on the analysis of analogous systems, the following tables present the anticipated ranges and characteristics of the QTAIM parameters for the key bonds in this compound. These values are estimations derived from published data on similar chemical moieties.

Table 1: Predicted QTAIM Parameters for Covalent Bonds in the Aromatic Ring and Acetyl Group

| Bond | Type of Interaction | Predicted ρ(r) (a.u.) | Predicted ∇²ρ(r) (a.u.) | Predicted H(r) (a.u.) |

| C=O | Polar Covalent | High | Positive | Negative |

| C-C (ring) | Covalent | Intermediate | Negative | Negative |

| C-C (acetyl) | Covalent | Intermediate | Negative | Negative |

| C-O (methoxy) | Polar Covalent | Intermediate | Positive | Negative |

Note: These are predicted values based on general principles and data from related compounds. The actual calculated values may vary.

Table 2: Predicted QTAIM Parameters for Weaker Interactions

| Interaction | Type of Interaction | Predicted ρ(r) (a.u.) | Predicted ∇²ρ(r) (a.u.) | Predicted H(r) (a.u.) |

| C-H···O (intramolecular) | Hydrogen Bond | Low | Positive | Slightly Negative/Positive |

| C-H (aliphatic/aromatic) | Covalent | Intermediate | Negative | Negative |

Note: Intramolecular hydrogen bonding may exist between the acetyl group and adjacent C-H bonds, which would be characterized by a bond path and specific BCP properties.

The electron density (ρ(r)) at the bond critical point correlates with the bond order; a higher value suggests a stronger bond. The Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r) < 0, and closed-shell (ionic, hydrogen bond, van der Waals) interactions, where ∇²ρ(r) > 0. researchgate.net The total electron energy density (H(r)) is also indicative of the nature of the interaction, with negative values suggesting a degree of covalent character.

A comprehensive QTAIM study on this compound would provide precise numerical data for these parameters, confirming the nature of its intramolecular interactions and offering a detailed picture of its electronic landscape. Such an analysis would be invaluable for understanding its reactivity and physicochemical properties.

Chemical Reactivity and Derivatization Studies of 1 3 Isopropyl 4 Methoxyphenyl Ethanone

Nucleophilic and Electrophilic Reaction Profiles of the Ethanone (B97240) Moiety

The ethanone (acetyl) group is the primary site for nucleophilic attack in 1-(3-Isopropyl-4-methoxyphenyl)ethanone. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a variety of nucleophilic addition reactions. The reactivity of the carbonyl group is influenced by both steric and electronic factors. The presence of the bulky isopropyl group ortho to the acetyl group can introduce some steric hindrance, potentially affecting the rate of nucleophilic attack compared to less substituted acetophenones.

Common nucleophilic addition reactions at the ethanone moiety include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-isopropyl-4-methoxyphenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols.

Wittig Reaction: The Wittig reaction with phosphorus ylides can be employed to convert the carbonyl group into an alkene.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation, which is fundamental to the synthesis of chalcones. scialert.netmdpi.com

Electrophilic reactions at the ethanone moiety are less common but can occur at the carbonyl oxygen, which possesses lone pairs of electrons. Protonation of the carbonyl oxygen by an acid can activate the carbonyl group towards nucleophilic attack.

Aromatic Substitution Reactions on the Methoxyphenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) and isopropyl (-CH(CH₃)₂) groups. Both of these substituents are ortho, para-directors. youtube.comyoutube.com The acetyl group, being an electron-withdrawing group, is a deactivator and a meta-director.

The directing effects of the substituents on the aromatic ring are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Isopropyl | 3 | Weakly Activating | Ortho, Para |

| Methoxy | 4 | Strongly Activating | Ortho, Para |

| Acetyl | 1 | Deactivating | Meta |

The positions on the aromatic ring available for substitution are C2, C5, and C6. The combined directing effects of the isopropyl and methoxy groups strongly favor substitution at the positions ortho and para to them. The methoxy group is a more powerful activating group than the isopropyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group, which are C3 and C5. Since the C3 position is already occupied by the isopropyl group, the primary site for electrophilic substitution is the C5 position. The C2 position is ortho to the deactivating acetyl group and the C6 position is sterically hindered by the adjacent isopropyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically at the C5 position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively. These reactions are generally directed to the C5 position.

Transformations of the Isopropyl and Methoxy Substituents

The isopropyl and methoxy groups can also undergo chemical transformations, although these are generally less facile than reactions at the ethanone moiety or on the aromatic ring.

Isopropyl Group: The benzylic hydrogens of the isopropyl group can be susceptible to radical halogenation under appropriate conditions. Oxidation of the isopropyl group to a hydroxyl or carbonyl group would require harsh conditions that might also affect other parts of the molecule.

Methoxy Group: The ether linkage of the methoxy group is generally stable. Cleavage to the corresponding phenol (B47542) can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The methyl group of the ether can also be a site for specific enzymatic or chemical cleavage in certain contexts.

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the key derivatization reactions of this compound are well-established in organic chemistry.

Claisen-Schmidt Condensation (Chalcone Synthesis): This reaction proceeds via an aldol condensation mechanism. A base abstracts an α-proton from the ethanone moiety to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the conjugated α,β-unsaturated ketone, the chalcone (B49325). scialert.net

Pyrazole (B372694) Synthesis from Chalcones: The synthesis of pyrazoles from chalcones typically involves a condensation reaction with hydrazine (B178648) or its derivatives. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating isopropyl and methoxy groups. In a subsequent step, a proton is lost from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.orgyoutube.com

Synthesis of Structurally Diverse Derivatives

The reactivity of this compound makes it a versatile starting material for the synthesis of a variety of derivatives, including important heterocyclic compounds like chalcones and pyrazoles.

Chalcone Derivatives from Related Aldehydes

Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized from this compound through the Claisen-Schmidt condensation with various aromatic aldehydes. scialert.netmdpi.comjetir.orgyoutube.comrsc.org The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. scialert.netyoutube.com

An example of a general reaction scheme is shown below:

The specific aldehydes used in the condensation determine the substitution pattern of the second aromatic ring in the resulting chalcone.

Table 1: Examples of Chalcone Derivatives from Related Acetophenones

| Acetophenone (B1666503) Reactant | Aldehyde Reactant | Product | Reference |

| 1-(4-methoxyphenyl)ethanone | 4-fluorobenzaldehyde | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | youtube.com |

| 1-(3,4-dimethoxyphenyl)ethanone | 4-methoxybenzaldehyde | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | mdpi.com |

| Substituted Acetophenones | Substituted Benzaldehydes | Various Chalcone Derivatives | scialert.net |

Pyrazole Derivatives via Condensation Reactions

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from this compound through a multi-step process. One common route involves the initial synthesis of a chalcone derivative, which is then reacted with a hydrazine derivative to form the pyrazole ring. nih.gov

Alternatively, pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. The 1,3-dicarbonyl intermediate can be generated from this compound by reaction with a suitable ester, such as diethyl oxalate, in the presence of a base. nih.gov

Table 2: General Methods for Pyrazole Synthesis from Acetophenone Derivatives

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| Chalcone | Hydrazine hydrate | Pyrazoline | Pyrazole | nih.gov |

| Acetophenone, Diethyl oxalate | Sodium ethoxide, Hydrazine | 1,3-Dicarbonyl compound | Pyrazole-carboxylate | nih.gov |

Phenanthrene (B1679779) Derivatives via Coupling Reactions

The synthesis of phenanthrene derivatives from this compound can be envisioned through several strategic cross-coupling reactions. These methods typically involve the formation of new carbon-carbon bonds, leading to the construction of the polycyclic aromatic phenanthrene core. While direct, one-step conversions are not commonly reported, a multi-step approach utilizing well-established coupling reactions can be proposed.

A hypothetical pathway could involve the initial halogenation of the aromatic ring of this compound, followed by a sequence of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki or Heck coupling could be employed to introduce a styryl or related unsaturated moiety, which could then undergo a subsequent intramolecular cyclization to form the phenanthrene skeleton.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful tool for forming carbon-carbon bonds. wikipedia.orgnih.govorganic-chemistry.org In a hypothetical scenario, a bromo- or iodo-derivative of this compound could be coupled with a suitable alkene to build a precursor for cyclization.

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, could be utilized to introduce an alkynyl group. nrochemistry.comwikipedia.orgwashington.eduorganic-chemistry.org This alkynyl substituent could then participate in a subsequent cyclization reaction to form the phenanthrene ring system.

| Coupling Reaction | Hypothetical Reactants | Potential Intermediate | Subsequent Reaction |

| Mizoroki-Heck Reaction | Halogenated this compound, Styrene | Styryl-substituted derivative | Intramolecular C-H activation/cyclization |

| Suzuki Coupling | Halogenated this compound, Vinylboronic acid | Vinyl-substituted derivative | Intramolecular cyclization |

| Sonogashira Coupling | Halogenated this compound, Phenylacetylene | Phenylalkynyl-substituted derivative | Cyclization/aromatization |

Other Heterocyclic Systems and Novel Scaffolds

The reactivity of the ketone and the aromatic ring of this compound also makes it a potential precursor for a variety of heterocyclic systems and novel molecular scaffolds. Several classic and modern synthetic reactions can be hypothetically applied to this substrate.

The Gewald aminothiophene synthesis is a multicomponent reaction that condenses a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgmedjchem.comresearchgate.netmdpi.com Applying this reaction to this compound would likely yield a thiophene (B33073) ring fused to a larger system or bearing the substituted phenyl group, a valuable scaffold in medicinal chemistry.

Another powerful reaction for the synthesis of nitrogen-containing heterocycles is the Hantzsch pyridine (B92270) synthesis . This reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgjsynthchem.comnih.govyoutube.com While this compound itself is not a direct component, it could be chemically modified to serve as a precursor for one of the required reactants in a Hantzsch synthesis, leading to the formation of dihydropyridine (B1217469) and subsequently pyridine derivatives.

For the synthesis of isoquinoline-type structures, the Pictet-Spengler and Bischler-Napieralski reactions are of great importance. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.govchemrxiv.orgnih.govmdpi.com A derivative of this compound could potentially be elaborated into a suitable β-arylethylamine precursor. The Bischler-Napieralski reaction, on the other hand, cyclizes a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent. rsc.org An amide derived from a precursor related to this compound could undergo this cyclization.

| Reaction Name | Reactant Type from Ketone | Heterocyclic Product | Key Reagents |

| Gewald Aminothiophene Synthesis | Ketone | 2-Aminothiophene | α-Cyanoester, Sulfur, Base |

| Hantzsch Pyridine Synthesis | β-Ketoester (via modification) | Dihydropyridine/Pyridine | Aldehyde, Ammonia/Ammonium Acetate |

| Pictet-Spengler Reaction | β-Arylethylamine (via modification) | Tetrahydroisoquinoline | Aldehyde/Ketone, Acid catalyst |

| Bischler-Napieralski Reaction | β-Phenylethylamide (via modification) | Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃) |

Applications of 1 3 Isopropyl 4 Methoxyphenyl Ethanone As a Key Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

1-(3-Isopropyl-4-methoxyphenyl)ethanone is classified as an organic building block, a foundational molecule that can be functionalized and assembled into more elaborate structures. mdpi.com These building blocks are fundamental in medicinal chemistry, organic chemistry, and material science for the bottom-up construction of molecular architectures. mdpi.com The reactivity of the ketone functional group and the potential for electrophilic aromatic substitution on the phenyl ring make this compound a versatile substrate for a variety of chemical transformations.

The significance of structurally similar compounds in the synthesis of major pharmaceuticals underscores the potential of this compound. For instance, a close analog, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis. researchgate.netnih.gov Another related compound, 1-(2-fluoro-4-methoxyphenyl)ethanone, is an intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. nih.gov These examples highlight the value of the substituted acetophenone (B1666503) scaffold in the development of pharmacologically active agents.

Precursor for Advanced Organic Synthesis

One of the primary applications of acetophenone derivatives like this compound is in the synthesis of chalcones. Chalcones, or α,β-unsaturated ketones, are formed through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. nih.gov These compounds are valuable intermediates in their own right, serving as precursors for a wide array of heterocyclic compounds with diverse biological activities. nih.govresearchgate.net

The reaction of this compound with various substituted benzaldehydes can lead to a diverse library of chalcone (B49325) derivatives. A general scheme for this reaction is presented below:

Reaction Scheme:

this compound + Substituted Benzaldehyde → Chalcone Derivative

The resulting chalcones can then be utilized in subsequent reactions to form more complex molecules. For example, the reaction of chalcones with hydrazine (B178648) hydrate can yield pyrazole (B372694) derivatives, a class of heterocyclic compounds with a broad range of pharmacological properties. researchgate.netnih.govorganic-chemistry.org

Below is a table of potential chalcone derivatives that could be synthesized from this compound and various benzaldehydes.

| Benzaldehyde Reactant | Potential Chalcone Product Name |

| Benzaldehyde | 1-(3-Isopropyl-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(3-Isopropyl-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | 1-(3-Isopropyl-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| 2-Hydroxybenzaldehyde | 3-(2-Hydroxyphenyl)-1-(3-isopropyl-4-methoxyphenyl)prop-2-en-1-one |

Intermediate in the Synthesis of Specific Molecular Architectures

The utility of this compound as an intermediate is best illustrated by its potential role in the synthesis of analogs of established pharmaceuticals. Drawing from the known synthesis of Apremilast, one can envision a synthetic pathway to an isopropyl analog of this drug, starting from this compound. This hypothetical synthesis would involve a series of transformations to introduce the necessary functional groups and construct the final isoindoline-1,3-dione scaffold.

Furthermore, the chalcones derived from this compound are key intermediates for the synthesis of various heterocyclic compounds. mdpi.comvdoc.pubresearchgate.net The reaction of these chalcones with different reagents can lead to the formation of five- and six-membered heterocyclic rings. For example, reaction with hydrazine derivatives yields pyrazoles, with hydroxylamine yields isoxazoles, and with urea or thiourea can lead to pyrimidine derivatives. researchgate.netmdpi.com

The following table outlines potential heterocyclic derivatives that can be synthesized from chalcones derived from this compound.

| Chalcone Derivative | Reagent | Resulting Heterocyclic Compound Class |

| 1-(3-Isopropyl-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Pyrazole |

| 1-(3-Isopropyl-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Hydroxylamine Hydrochloride | Isoxazole |

| 1-(3-Isopropyl-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Urea | Pyrimidine |

| 1-(3-Isopropyl-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Thiourea | Pyrimidine |

Conclusion and Future Research Perspectives

Summary of Key Findings on 1-(3-Isopropyl-4-methoxyphenyl)ethanone Research

Research into acetophenone (B1666503) and its derivatives has highlighted their multifaceted roles across various scientific domains. These compounds serve as crucial precursors and scaffolds in the development of bioactive molecules, including those with potential agrochemical and pharmaceutical applications. nih.gov Studies have demonstrated that simple substituted acetophenones can exhibit significant biological activities. For instance, certain acetophenone derivatives have shown potent inhibitory effects on the growth of weeds like barnyard grass. nih.gov

The structural framework of acetophenones lends itself to a wide array of chemical modifications, leading to the synthesis of derivatives with diverse pharmacological properties. These derivatives are recognized as valuable building blocks for creating more complex molecules, such as chalcones and various heterocyclic compounds. nih.gov

Identification of Unexplored Synthetic Routes and Derivatization Pathways

While established methods for the synthesis of acetophenone derivatives exist, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic strategies. nih.gov The industrial production of acetophenone has traditionally relied on petroleum-based starting materials, prompting a need for greener alternatives. nih.gov

Future research could focus on exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. For instance, the development of mechanochemical synthesis methods presents a promising solvent-free approach for producing acetophenone derivatives. researchgate.net

Furthermore, the derivatization of the this compound scaffold holds considerable promise. The core structure can be modified at several positions to generate a library of new compounds. For example, reactions targeting the ketone moiety can lead to the formation of α-ketothioamides, while modifications on the aromatic ring can introduce various functional groups, potentially modulating the biological activity of the resulting molecules. researchgate.net The synthesis of derivatives containing heterocyclic rings, such as 1,3,4-thiadiazoles, has been shown to yield compounds with interesting biological profiles. rsc.orgnih.gov

Potential for Further Computational and Mechanistic Studies

Computational and mechanistic studies offer powerful tools to understand the reactivity and biological interactions of this compound and its derivatives. Density Functional Theory (DFT) studies can provide insights into the electronic properties and stability of these molecules, helping to predict their reactivity. researchgate.net

Molecular docking simulations can elucidate the binding modes of these compounds with biological targets, such as enzymes and receptors. rsc.org Such studies have been successfully employed to understand the interaction of acetophenone derivatives with targets like monoamine oxidase B (MAO-B), providing a rationale for their observed inhibitory activity. rsc.org

Further computational investigations could explore the conformational landscape of this compound and its derivatives, as well as predict their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Mechanistic studies on the reactions involving this scaffold, such as oxidation or condensation reactions, can provide a deeper understanding of the reaction pathways and help in optimizing reaction conditions. mdpi.com

Prospects for the Development of Novel Chemical Entities based on the this compound Scaffold

The this compound scaffold represents a valuable starting point for the design and synthesis of novel chemical entities with a wide range of potential applications. Its structural features can be systematically modified to develop compounds with tailored properties.

The versatility of the acetophenone core allows for its incorporation into a variety of molecular architectures, including those with potential therapeutic applications. For example, acetophenone derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases and as potential anticancer agents. researchgate.netrsc.org The development of compounds based on this scaffold could lead to new leads in drug discovery.

Moreover, the exploration of this scaffold in the context of materials science and agrochemicals remains a promising avenue for future research. The inherent reactivity and functionalization potential of this compound make it an attractive building block for creating new materials with unique optical or electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.